molecular formula C7H14N4O2 B178742 N-Boc-2-azidoethylamine CAS No. 117861-38-8

N-Boc-2-azidoethylamine

Cat. No. B178742
CAS RN: 117861-38-8
M. Wt: 186.21 g/mol
InChI Key: KHZVCESAQNHHKR-UHFFFAOYSA-N
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Description

N-Boc-2-azidoethylamine, also known as tert-butyl (2-azidoethyl)carbamate, is a chemical compound with the molecular formula C7H14N4O2 and a molecular weight of 186.22 . It is used as a building block in click chemistry .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as N-Boc-2-azidoethylamine, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular structure of N-Boc-2-azidoethylamine consists of a carbamate group (Boc) attached to an azidoethylamine . The presence of the azide group makes the compound highly reactive towards electrophilic reagents.


Chemical Reactions Analysis

N-Boc-2-azidoethylamine can undergo various chemical reactions. For instance, it can be deprotected using solid acid catalysts or deep eutectic solvents . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

N-Boc-2-azidoethylamine is a stable compound that is soluble in polar organic solvents such as methanol and ethanol. It has a molecular weight of 186.22 g/mol and a density of 1.193 g/cm³.

Scientific Research Applications

N-Boc Protection of Amines

N-Boc-2-azidoethylamine is used in the N-Boc protection of amines . This process involves the protection of the amine group, which is crucial due to its presence in various biologically active compounds . The N-Boc protection is achieved in excellent isolated yield in a short reaction time at room temperature .

Use in Green Chemistry

The N-Boc protection of amines using N-Boc-2-azidoethylamine is a green and simple approach . This method is environmentally friendly and does not require any auxiliary substances .

Use in Ultrasound Irradiation

N-Boc-2-azidoethylamine is used in the N-Boc protection of amines under ultrasound irradiation . This method is efficient and achieves selective N-Boc protection .

Use in Catalyst-Free Conditions

The N-Boc protection of amines using N-Boc-2-azidoethylamine can be achieved under catalyst-free conditions . This is advantageous as it avoids the use of potentially harmful catalysts .

Use in Drug Discovery

N-Boc-2-azidoethylamine facilitates the synthesis of various organic molecules and finds application in drug discovery. It is used in the development of new drugs and therapies.

Use in Peptide Synthesis

N-Boc-2-azidoethylamine is used in peptide synthesis. It plays a crucial role in the production of peptides, which are important in biological research and drug development.

7. Use in Mesoporous Silica Phenylsulfonic Acid (SBA-15-Ph-SO3H) N-Boc-2-azidoethylamine is used with mesoporous silica phenylsulfonic acid (SBA-15-Ph-SO3H) as a recyclable and heterogeneous solid acid nanocatalyst under solvent-free condition at ambient temperature . This method is efficient and rapid for chemoselective N-Boc protection of various structurally different aryl, aliphatic, and heterocyclic amines .

Use in Solvent-Free Conditions

N-Boc-2-azidoethylamine is used in the N-Boc protection of amines under solvent-free conditions . This method is advantageous as it avoids the use of potentially harmful solvents .

Safety and Hazards

N-Boc-2-azidoethylamine should be handled with care to avoid contact with skin and eyes, and inhalation of dust or aerosols should be avoided . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Future Directions

Future research directions include the development of improved synthetic methods for the production of N-Boc-2-azidoethylamine and the exploration of its applications in click chemistry . Additionally, more efforts are needed to make Boc removal practical, clean, and minimize any potential impact .

properties

IUPAC Name

tert-butyl N-(2-azidoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZVCESAQNHHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624770
Record name tert-Butyl (2-azidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117861-38-8
Record name tert-Butyl (2-azidoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BocNHCH2CH2Br (10.00 g, 44.62 mmol) was dissolved in DMF (200 mL). NaN3 (14.48 g, 223.1 mmol) was added, and the mixture was stirred at 110° C. for 12 h. The solvent was removed under reduced pressure, and the residue was dissolved in water (200 mL). The resulting aqueous solution was extracted with ethyl acetate (2×200 mL). The organic layers were combined and dried over anhydrous MgSO4(s). After filtering, the organic layer was concentrated under reduced pressure and the residue was dissolved in methylene chloride (10-20 mL) and purified by flash chromatography (silica gel, methylene chloride). BocNHCH2CH2N3 (6.60 g, 80%) was isolated as a colorless oil. HRMS (ESI) [M+Na]+ calcd for C7H14N4O2Na, 209.1014; found, 209.1010; 1H NMR (400 MHz, CDCl3) δ 4.88 (bs, 1H), 3.42 (t, J=5.3 Hz, 2H), 3.34-3.26 (m, 2H), 1.45 (s, 9H); 13C NMR (100 MHz, CDCl3) δ 155.8, 79.8, 51.4, 40.2, 28.5.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14.48 g
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of (2-hydroxyethyl)carbamic acid t-butyl ester (1.5 g, 6.2 mmol) in tetrahydrofuran (75 ml) were added diphenylphosphoryl azide (3.0 ml, 13.9 mmol), triphenylphosphine (3.7 g, 14.1 mmol), and a 40% solution of diethylazodicarboxylate in toluene (5.1 g, 13.9 mmol) in an ice bath under an atmosphere of nitrogen, and then the mixture was stirred for 4 hours under the same conditions. After checking the completion of the reaction, the reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The obtained residue was purified by chromatography on a silica gel column using hexane:ethyl acetate (3:1) as the eluant to afford (2-azidoethyl)carbamic acid t-butyl ester (1.24 g, yield 72%) as a colorless and transparent syrup.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl (2-hydroxyethyl)carbamate (1.483 g, 9.2 mmol) in toluene (40 mL) cooled with an ice bath was added triethylamine (1.282 mL, 9.20 mmol) then methanesulfonyl chloride (0.717 mL, 9.20 mmol) and the resulting mixture was stirred for 5 min at this temperature then tetrabutylammonium bromide (0.297 g, 0.920 mmol) was added followed by a solution of sodium azide (5 g, 77 mmol) in water (20 mL). The resulting mixture was stirred at 60° C. for 3 h then cooled to room temperature and diluted with Et2O (150 mL). The organic layer was washed with water then brine, dried over MgSO4 and concentrated in vacuo. Purification of the residue by SP4 using a 50G silica cartridge gave 1,1-dimethylethyl (2-azidoethyl)carbamate (456 mg, 2.449 mmol, 26.6% yield) as a colourless oil.
Quantity
1.483 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.282 mL
Type
reactant
Reaction Step Two
Quantity
0.717 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0.297 g
Type
catalyst
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
150 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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